What are the physical and chemical properties of Tetraethylammonium benzoate?
What are the physical and chemical properties of Tetraethylammonium benzoate?
An In-depth Technical Guide to Tetraethylammonium Benzoate
Abstract
Tetraethylammonium benzoate (TEAB) is a quaternary ammonium salt composed of a tetraethylammonium cation and a benzoate anion.[1][2] This whitepaper provides a comprehensive overview of the physical and chemical properties of TEAB, intended for researchers, scientists, and professionals in drug development. It details experimental protocols for its synthesis and characterization, summarizes key quantitative data, and visualizes relevant chemical processes. TEAB is particularly notable for its application as a phase-transfer catalyst in organic synthesis, its use as a supporting electrolyte in electrochemical studies, and its role in the synthesis of advanced materials.[1][2]
Physical and Chemical Properties
Tetraethylammonium benzoate is a crystalline solid that is highly soluble in water and also shows solubility in organic solvents.[1][2] This dual solubility is fundamental to its function as a phase-transfer catalyst.[1] The compound's properties are determined by the interplay between the lipophilic tetraethylammonium cation and the benzoate anion.[1]
Table 1: Physical and Chemical Properties of Tetraethylammonium Benzoate
| Property | Value | Reference(s) |
| CAS Number | 16909-22-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₅H₂₅NO₂ | [1][2][5] |
| Molecular Weight | 251.36 g/mol | [1][2][3][4][5][6] |
| IUPAC Name | tetraethylazanium;benzoate | [1][2] |
| Appearance | Crystalline solid | [1] |
| Boiling Point | 170 °C (at 101,325 Pa) | [5] |
| Density | 1.132 g/cm³ (at 20 °C) | [2][5] |
| Water Solubility | 963 g/L (at 20 °C) | [2][5] |
| Vapor Pressure | 0.01 Pa (at 20 °C) | [5] |
| LogP | -2.38 (at 22.8 °C) | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of Tetraethylammonium benzoate. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are standard techniques used for its characterization.[1]
Table 2: Spectroscopic Data for Tetraethylammonium Benzoate
| Technique | Signal | Chemical Shift / Wavenumber | Reference(s) |
| ¹H-NMR | -CH₃ (cation) | δ ≈ 1.12 ppm | [1] |
| -CH₂- (cation) | δ ≈ 3.11 ppm | [1] | |
| ¹³C-NMR | -CH₃ (cation) | δ ≈ 7.7 ppm | [1] |
| -CH₂- (cation) | δ ≈ 51.8 ppm | [1] | |
| FTIR | C=O (carboxylate) | 1690-1700 cm⁻¹ | [1] |
Experimental Protocols
Synthesis
Several methods are employed for the synthesis of Tetraethylammonium benzoate, primarily revolving around acid-base chemistry.
Protocol 1: Direct Neutralization This is the most common and straightforward method for preparing TEAB.[1][2]
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Reactants : Tetraethylammonium hydroxide ([N(C₂H₅)₄]⁺OH⁻) and Benzoic acid (C₆H₅COOH).
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Solvent : A suitable solvent, such as water or methanol, is chosen.[1]
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Procedure : Benzoic acid is slowly added to a stirred solution of tetraethylammonium hydroxide at room temperature. The reaction is an exothermic acid-base neutralization.
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Reaction : [N(C₂H₅)₄]⁺OH⁻ + C₆H₅COOH → [N(C₂H₅)₄]⁺[C₆H₅COO]⁻ + H₂O
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Work-up : The solvent and the water formed during the reaction are removed, typically under reduced pressure, to yield the solid Tetraethylammonium benzoate product.
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Optimization : The yield and purity can be optimized by controlling the stoichiometry of the reactants, the reaction temperature, and the choice of solvent.[1]
Protocol 2: Amic Acid Intermediate Route This two-step method is used for synthesizing derivatives and analogues.[1]
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Step 1 (Amic Acid Formation) : An appropriate amine is reacted with an acid anhydride (e.g., trimellitic anhydride) in a solvent like tetrahydrofuran (THF) at room temperature to form the amic acid precursor.[1]
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Step 2 (Salt Formation) : The resulting amic acid is neutralized with a solution of tetraethylammonium hydroxide (e.g., 35% in methanol). The mixture is stirred for several hours at room temperature and may be gently heated to ensure complete reaction, yielding the final tetraethylammonium salt.[1]
Characterization and Analysis
Protocol: Spectroscopic and Thermal Analysis To confirm the identity and purity of the synthesized TEAB, a combination of analytical techniques is used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Sample Preparation : A small amount of the synthesized TEAB is dissolved in a suitable deuterated solvent (e.g., D₂O or CDCl₃).
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Analysis : Both ¹H-NMR and ¹³C-NMR spectra are acquired. The resulting chemical shifts and peak integrations are compared against known values (as listed in Table 2) to confirm the presence of both the tetraethylammonium cation and the benzoate anion.[1]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy :
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Sample Preparation : The solid sample is analyzed directly using an ATR (Attenuated Total Reflectance) accessory, or prepared as a KBr pellet.
-
Analysis : The spectrum is recorded. The presence of a strong absorption band in the 1690-1700 cm⁻¹ region confirms the C=O stretch of the carboxylate group, a key feature of the benzoate anion.[1]
-
-
Thermal Analysis :
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Instrumentation : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability of the salt, which is a critical property, especially in its applications as an ionic liquid.[1]
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Analysis : TGA provides information on the decomposition temperature, while DSC can reveal melting point, glass transition, and other phase changes.
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Key Applications and Mechanisms
The primary application of Tetraethylammonium benzoate is as a phase-transfer catalyst (PTC).[1] This function is critical for reactions involving reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase).[1]
The lipophilic nature of the tetraethylammonium cation allows it to be soluble in the organic phase, while the overall salt has sufficient water solubility.[1][2] In a typical PTC system, the tetraethylammonium cation pairs with a reactant anion (nucleophile) from the aqueous phase. This newly formed ion pair is soluble in the organic phase, effectively transporting the reactant across the phase boundary where it can react with the organic substrate.[1]
Visualizations
Caption: Direct neutralization synthesis of Tetraethylammonium benzoate.
References
- 1. Tetraethylammonium benzoate | 16909-22-1 | Benchchem [benchchem.com]
- 2. Buy Tetraethylammonium benzoate | 16909-22-1 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. TETRAETHYLAMMONIUM BENZOATE | 16909-22-1 [amp.chemicalbook.com]
- 6. Tetraethylammonium benzoate | C15H25NO2 | CID 85637 - PubChem [pubchem.ncbi.nlm.nih.gov]
